molecular formula C21H23FN2O5S B2959748 N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide CAS No. 1448072-28-3

N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide

Cat. No.: B2959748
CAS No.: 1448072-28-3
M. Wt: 434.48
InChI Key: HOYQUQLHVCCWLW-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-fluorophenyl sulfonyl group. A 2-oxoethyl chain links the piperidine to a 3-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-29-17-4-2-3-15(13-17)21(26)23-14-20(25)24-11-9-19(10-12-24)30(27,28)18-7-5-16(22)6-8-18/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYQUQLHVCCWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Piperidine derivatives have been shown to have antimicrobial and antimalarial activities, suggesting they may interfere with essential biochemical pathways in these organisms.

Pharmacokinetics

Its molecular weight (50159 g/mol) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well absorbed in the gastrointestinal tract.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound.

Biological Activity

N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H19F2N3O3SC_{18}H_{19}F_{2}N_{3}O_{3}S and a molecular weight of approximately 395.4 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and a methoxybenzamide moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Inhibition of Viral Replication : Studies have shown that benzamide derivatives can inhibit the replication of various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Kinase Inhibition : Some derivatives have shown potential as RET kinase inhibitors, which are relevant in cancer therapy. This inhibition can lead to decreased cell proliferation in RET-driven cancers .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects in various diseases.

Antiviral Activity

A significant study focused on the antiviral effects of benzamide derivatives against HBV demonstrated that compounds structurally related to this compound exhibited potent inhibitory effects on HBV replication in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Studies

  • Case Study 1: Anti-HBV Activity
    • Objective : To evaluate the anti-HBV activity of this compound.
    • Methodology : In vitro assays were conducted using HepG2.2.15 cells.
    • Results : The compound showed significant inhibition of HBV replication, correlating with increased levels of APOBEC3G.
  • Case Study 2: Cytotoxicity and Selectivity
    • Objective : To assess the cytotoxic effects on normal versus cancerous cells.
    • Methodology : Various cell lines were treated with the compound, and viability was measured using MTT assays.
    • Results : The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index.

Data Summary Table

PropertyValue
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.4 g/mol
MechanismInhibition of viral replication
Antiviral ActivitySignificant against HBV
CytotoxicitySelective towards cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Piperazine Sulfonamide Derivatives

Compounds sharing the sulfonylpiperidine/piperazine scaffold (Table 1) demonstrate how substituents influence physicochemical and biological properties.

Carboxamide Derivatives with Heterocyclic Moieties

The 3-methoxybenzamide group distinguishes the target compound from analogs with pyrazole or trifluoromethyl groups (Table 2).

Table 2: Functional Group Impact on Properties
Compound Feature Example Compound(s) Biological Relevance (Inferred)
3-Methoxybenzamide Target compound Potential for CNS penetration due to moderate lipophilicity
Trifluoromethyl pyrazole CID-49671233 , Compounds 2l, 2m Enhanced binding to hydrophobic pockets
Nitrobenzamide Compound 4l Higher reactivity in electrophilic substitution
  • Pyrazole carboxamides (e.g., CID-49671233) are prioritized in antiviral studies, suggesting the target compound’s benzamide group may offer alternative selectivity .
  • Nitro groups (e.g., in ) reduce metabolic stability compared to methoxy substituents but improve synthetic versatility .

Fluorinated Compounds in Drug Discovery

Fluorine atoms are critical in optimizing pharmacokinetics:

  • 4-Fluorophenyl sulfonyl groups (target compound, ) improve enzyme inhibition by mimicking natural substrates.
  • Bis(4-fluorophenyl)methyl analogs (e.g., 6k, 6l ) show higher melting points (up to 230°C), indicating enhanced crystallinity.

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